![molecular formula C14H10Br2O2 B13797357 2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin is a chemical compound belonging to the family of dibenzo[b,e][1,4]dioxins. These compounds are characterized by their two benzene rings connected by two oxygen atoms, forming a dioxin structure. The presence of bromine and methyl groups in this compound makes it unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin typically involves the bromination of 7,8-dimethyldibenzo[b,e][1,4]dioxin. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.
Reduction Reactions: Products include the hydrogenated form of the compound.
Applications De Recherche Scientifique
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin involves its interaction with specific molecular targets and pathways. The bromine atoms and the dioxin structure allow it to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-7,8-dimethyldibenzo[b,e][1,4]dioxin
- 2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin
- 2,3,7,8-Tetrabromodibenzo[b,e][1,4]dioxin
Uniqueness
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific research applications where these properties are desired.
Propriétés
Formule moléculaire |
C14H10Br2O2 |
|---|---|
Poids moléculaire |
370.03 g/mol |
Nom IUPAC |
2,3-dibromo-7,8-dimethyldibenzo-p-dioxin |
InChI |
InChI=1S/C14H10Br2O2/c1-7-3-11-12(4-8(7)2)18-14-6-10(16)9(15)5-13(14)17-11/h3-6H,1-2H3 |
Clé InChI |
IIKSEONWAPAGCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC3=CC(=C(C=C3O2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


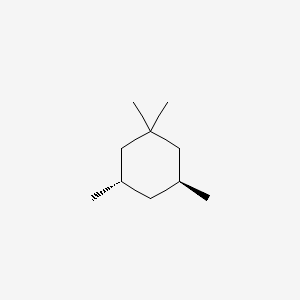
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
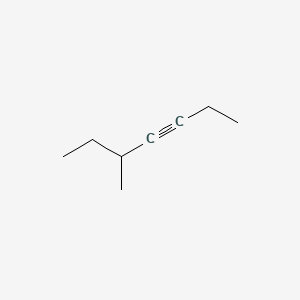
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)
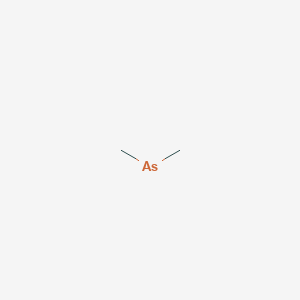
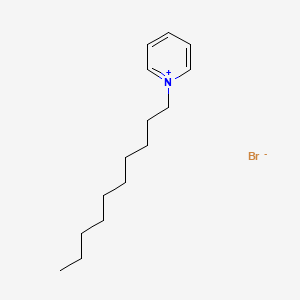
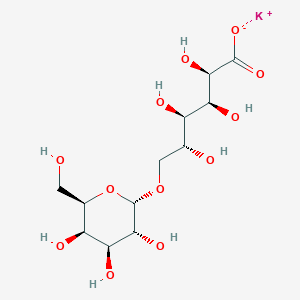
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
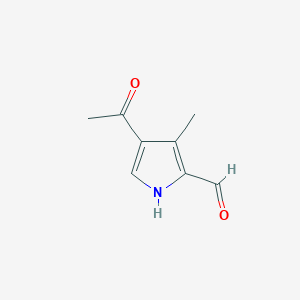
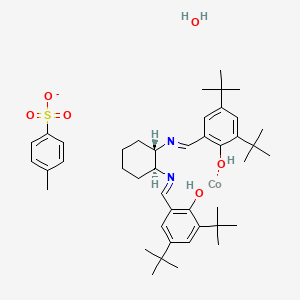

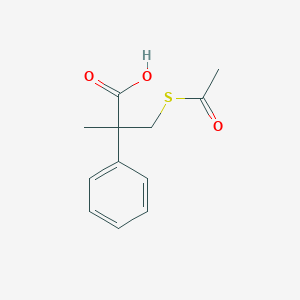
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
